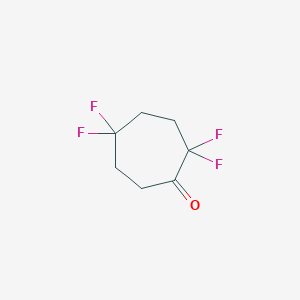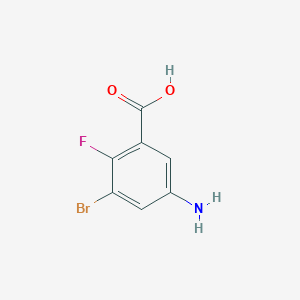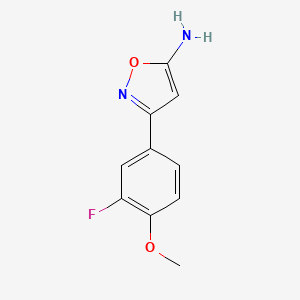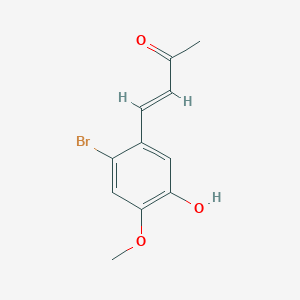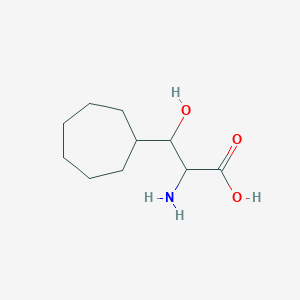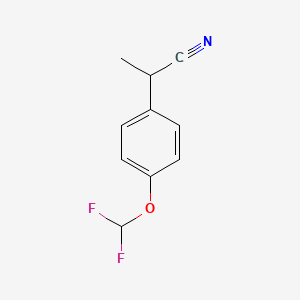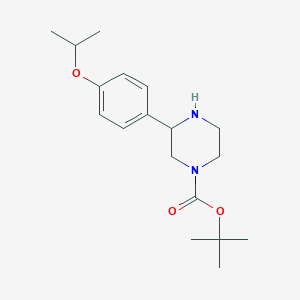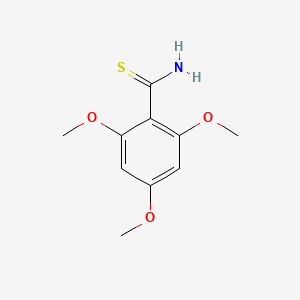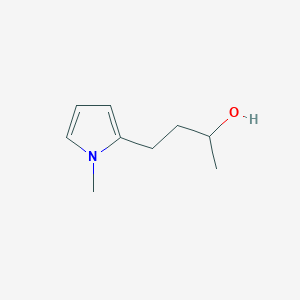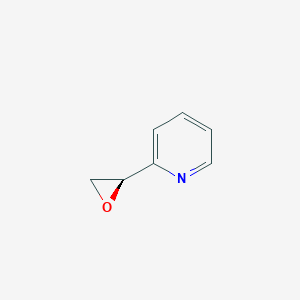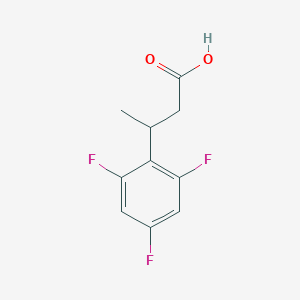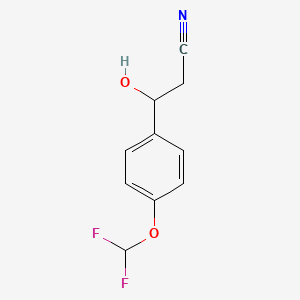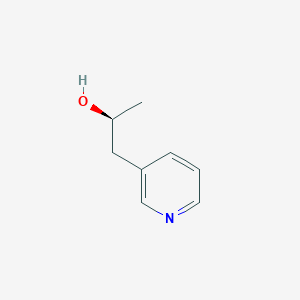
(2s)-1-(Pyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(Pyridin-3-yl)propan-2-ol is a chiral organic compound featuring a pyridine ring attached to a propan-2-ol moiety
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to obtain the (2S)-enantiomer.
Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to directly produce the (2S)-enantiomer.
Chemical Reduction: Reduction of the corresponding ketone or aldehyde using chiral reducing agents can yield this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow chemistry to ensure consistent quality and yield.
Catalytic Methods: Use of heterogeneous or homogeneous catalysts to enhance the efficiency of the synthetic process.
Types of Reactions:
Oxidation: Oxidation of the alcohol group can produce the corresponding ketone or carboxylic acid.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen, leading to various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-3-carboxylic acid, pyridine-3-one.
Reduction Products: Piperidine derivatives.
Substitution Products: Various N-substituted pyridines.
Scientific Research Applications
(2S)-1-(Pyridin-3-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which (2S)-1-(Pyridin-3-yl)propan-2-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.
Comparison with Similar Compounds
1-(Pyridin-3-yl)ethanol: Similar structure but lacks chirality.
2-(Pyridin-3-yl)propan-1-ol: Structural isomer with the hydroxyl group at a different position.
3-(Pyridin-3-yl)propan-1-ol: Another positional isomer.
Uniqueness: (2S)-1-(Pyridin-3-yl)propan-2-ol is unique due to its chirality, which can significantly impact its biological activity and interactions with other molecules. This chirality can lead to different pharmacokinetic and pharmacodynamic properties compared to its achiral or differently positioned counterparts.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(2S)-1-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3/t7-/m0/s1 |
InChI Key |
ZZGYMHSITKCXJY-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)O |
Canonical SMILES |
CC(CC1=CN=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
